Sodium beta-alaninate
Overview
Description
Sodium beta-alaninate is a chemical compound derived from beta-alanine, an amino acid. It is known for its role in various biochemical processes and its potential applications in different fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a sodium ion bonded to the beta-alanine molecule, which enhances its solubility and reactivity.
Scientific Research Applications
Sodium beta-alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in studying amino acid metabolism and related biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and as an additive in different industrial processes.
Mechanism of Action
Safety and Hazards
Future Directions
Sodium-based batteries are promising post lithium-ion technologies because sodium offers a specific capacity of 1166 mAhg−1 and a potential of −2.71 V vs. the standard hydrogen electrode . The solid electrolyte sodium-beta alumina shows a unique combination of properties because it exhibits high ionic conductivity, as well as mechanical stability and chemical stability against sodium . This review highlights the opportunities and challenges of using sodium-beta alumina in batteries operating from medium- to low-temperatures (200°C–20°C) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium beta-alaninate can be synthesized through the reaction of beta-alanine with sodium hydroxide or sodium carbonate in an aqueous solution. The reaction typically occurs at temperatures ranging from 60 to 80 degrees Celsius. The process involves the neutralization of beta-alanine with the sodium base, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium beta-alaninate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-alanine and sodium oxide.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Beta-alanine and sodium oxide.
Reduction: Derivatives of beta-alanine.
Substitution: Compounds with different cations replacing sodium.
Comparison with Similar Compounds
Beta-Alanine: The parent compound of sodium beta-alaninate, known for its role in muscle endurance and performance.
Sodium Alaninate: Another sodium salt of an amino acid, used in different biochemical applications.
Uniqueness: this compound is unique due to its specific structure and properties, which make it more soluble and reactive compared to its parent compound, beta-alanine. This enhances its effectiveness in various applications, particularly in scientific research and industrial processes.
By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize its properties for various applications
Properties
IUPAC Name |
sodium;3-aminopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.Na/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJPFZCCZMBRFB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107-95-9 (Parent) | |
Record name | beta-Alanine, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00884928 | |
Record name | .beta.-Alanine, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16690-93-0, 61791-60-4 | |
Record name | beta-Alanine, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Alanine, N-coco alkyl derivs., monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-Alanine, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .beta.-Alanine, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium β-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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